

6-Chloro-5-ethoxypyridin-3-amine melting point data

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Compound of Interest

Compound Name: 6-Chloro-5-ethoxypyridin-3-amine

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An In-depth Technical Guide to the Physicochemical Characterization of **6-Chloro-5-ethoxypyridin-3-amine**, with a Focus on Melting Point Determination

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of **6-Chloro-5-ethoxypyridin-3-amine**, a substituted pyridine derivative of interest in medicinal chemistry. While direct experimental data for this specific ethoxy compound is not readily available in public literature, this guide leverages data from the closely related analogue, 6-Chloro-5-methoxypyridin-3-amine, and other similar structures to establish a robust methodology for its analysis. The primary focus of this document is the determination of the melting point, a critical parameter that influences drug substance purity, stability, and formulation development. We will explore the theoretical underpinnings of melting point analysis, provide a detailed experimental protocol, and discuss the interpretation of results within the broader context of drug discovery and development.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. A significant portion of these challenges lies in understanding and optimizing the physicochemical properties of the molecule. Properties such as solubility, lipophilicity, and solid-state characteristics are pivotal in determining the pharmacokinetic and pharmacodynamic profile of a potential drug. Among the fundamental solid-state properties, the melting point stands out as a key indicator of a compound's purity, identity, and the energetic stability of its crystal lattice.

Substituted pyridines are a cornerstone in medicinal chemistry, with their versatile scaffold appearing in numerous approved drugs.[1][2] The specific compound of interest, **6-Chloro-5-ethoxypyridin-3-amine**, possesses functional groups—a chloro substituent, an ethoxy group, and an amino group—that make it a valuable intermediate for further chemical modifications.[3][4] Understanding its melting point is the first step in its comprehensive characterization.

While direct literature values for the melting point of **6-Chloro-5-ethoxypyridin-3-amine** are scarce, we can infer its likely properties and establish a rigorous analytical approach based on its structural analogues. For instance, related compounds like 6-chloro-5-methylpyridazin-3-amine have a reported melting point of 190-191 °C.[5] This suggests that **6-Chloro-5-ethoxypyridin-3-amine** is likely a solid at room temperature.[6][7]

Theoretical Framework: The Science Behind Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This phase transition occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For a pure substance, this transition is sharp and occurs over a narrow temperature range.

The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. The extent of the depression is

proportional to the concentration of the impurity, a principle rooted in the thermodynamics of solutions.

Experimental Protocol: A Validated Method for Melting Point Determination

The following protocol outlines a standardized procedure for determining the melting point of a small molecule like **6-Chloro-5-ethoxypyridin-3-amine** using a modern digital melting point apparatus. This method is designed to be self-validating by incorporating system suitability checks.

Materials and Equipment

- Compound: **6-Chloro-5-ethoxypyridin-3-amine** (or analogue), finely powdered and dried.
- Melting Point Apparatus: Digital, with a calibrated temperature sensor and a variable ramp rate.
- Capillary Tubes: Thin-walled, sealed at one end.
- Reference Standards: High-purity compounds with certified melting points (e.g., caffeine, vanillin).

Step-by-Step Procedure

- Sample Preparation:
 - Ensure the sample is completely dry by placing it in a desiccator under vacuum for at least 24 hours.
 - Finely crush the crystalline sample to a powder to ensure uniform packing.
 - Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Instrument Calibration and System Suitability:

- Prior to running the experimental sample, verify the instrument's calibration using two reference standards that bracket the expected melting point of the sample.
- The measured melting points of the standards should be within ± 0.5 °C of their certified values.
- Melting Point Determination:
 - Rapid Ramp (Scout Measurement): Place the packed capillary tube in the heating block. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
 - Slow Ramp (Accurate Measurement): Prepare a new capillary tube with the sample. Set the starting temperature to at least 20 °C below the approximate melting point observed in the scout measurement. Set a slow heating rate of 1-2 °C/min.
 - Observation and Recording: Carefully observe the sample as the temperature rises. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The melting range is the difference between these two temperatures.

Data Interpretation

- Sharp Melting Range (e.g., 0.5-1.5 °C): Indicative of a high-purity compound.
- Broad Melting Range (> 2 °C): Suggests the presence of impurities or that the compound may be a mixture of isomers or polymorphs.
- Depressed Melting Point: A melting point lower than that of a known pure sample also indicates the presence of impurities.

Physicochemical Properties of Analogous Compounds

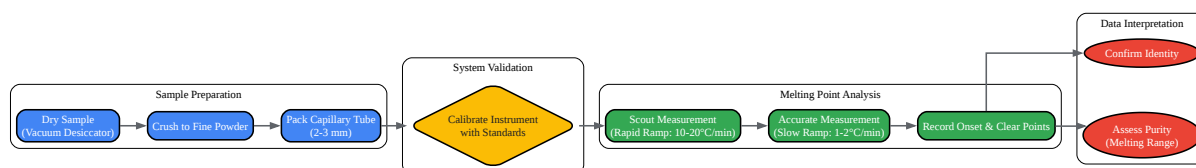
Due to the limited availability of data for **6-Chloro-5-ethoxypyridin-3-amine**, we present the properties of structurally similar compounds to provide a comparative context.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Melting Point (°C)
6-Chloro-5-methoxypyridin-3-amine[6]	C6H7ClN2O	158.59	Solid	Not specified
6-Chloro-4-methoxypyridin-3-amine[7]	C6H7ClN2O	158.59	Solid	Not specified
6-Chloro-5-methylpyridazin-3-amine[5][8]	C5H6ClN3	143.57	Solid	190-191
6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide[9]	C17H17ClN4O2	344.80	Solid	165

Note: This table is compiled from various sources and is intended for comparative purposes. The absence of a specific melting point for some analogues highlights the need for experimental determination.

Visualizing the Experimental Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the melting point determination protocol.



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Caption: Workflow for Melting Point Determination.

Conclusion and Forward-Looking Statements

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the melting point of **6-Chloro-5-ethoxypyridin-3-amine**. While direct experimental data for this compound is not widely published, by leveraging information from its structural analogues and adhering to a validated experimental protocol, researchers can confidently characterize this important chemical intermediate. The accurate determination of the melting point is a foundational step in the broader physicochemical profiling that is essential for advancing NCEs through the drug discovery and development pipeline. It is recommended that this analysis be complemented with other techniques such as NMR, mass spectrometry, and HPLC to fully elucidate the structure and purity of the compound.

References

- U.S. Environmental Protection Agency. 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide. [[Link](#)]
- PubChem. 6-Chloro-5-methylpyridazin-3-amine. [[Link](#)]

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